3,5-Dibromoanisole
Overview
Description
3,5-Dibromoanisole is an organic compound with the molecular formula C7H6Br2O . It is a derivative of anisole, where two bromine atoms are substituted at the 3rd and 5th positions of the benzene ring. This compound is known for its use as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Dibromoanisole can be synthesized through the bromination of anisole. A common method involves dissolving anisole in acetonitrile and adding bromine under controlled conditions. The reaction is typically carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of bromine and anisole in the presence of a catalyst. The reaction is conducted in large reactors with precise temperature and pressure control to ensure high yield and purity .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation Reactions: The methoxy group in this compound can be oxidized to form corresponding quinones.
Reduction Reactions: The bromine atoms can be reduced to form anisole derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium iodide in acetone can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Major Products:
Substitution: Products include various substituted anisoles.
Oxidation: Products include quinones.
Reduction: Products include anisole and its derivatives.
Scientific Research Applications
3,5-Dibromoanisole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceutical intermediates.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3,5-Dibromoanisole, particularly in its role as a fungicide, involves inhibiting the growth and reproduction of fungi. This is achieved by interfering with the cellular processes of the fungi, preventing them from spreading and causing infections .
Comparison with Similar Compounds
- 2,4,6-Tribromoanisole
- 3-Bromoanisole
- 2,4-Dibromoanisole
- 3,5-Dibromophenol
Comparison: 3,5-Dibromoanisole is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Compared to 2,4,6-Tribromoanisole, it has fewer bromine atoms, making it less reactive in certain substitution reactions. Compared to 3-Bromoanisole, it has an additional bromine atom, which can influence its reactivity and applications .
Properties
IUPAC Name |
1,3-dibromo-5-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2O/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZAQBGJENJMHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20452264 | |
Record name | 3,5-Dibromoanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20452264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74137-36-3 | |
Record name | 1,3-Dibromo-5-methoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74137-36-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dibromoanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20452264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Dibromoanisole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the use of 3,5-dibromoanisole as a starting material impact the density of the resulting TATB compared to traditional methods?
A: The research indicates that TATB synthesized using this compound (BA) results in a significantly lower average density (1.8043 g cm−3) compared to legacy TATB produced via wet amination (WA) or dry amination (DA) methods, which have average densities of 1.9157 and 1.9163 g cm−3, respectively []. This difference suggests that the BA synthesis route may lead to smaller TATB particles with more voids, ultimately resulting in lower overall density.
Q2: What challenges are associated with characterizing the density of TATB synthesized from this compound?
A: The study mentions that measuring the density distribution of TATB synthesized from BA was challenging due to the presence of "extremely fine particles" []. This could complicate density gradient techniques, as smaller particles might exhibit different sedimentation behaviors compared to larger particles.
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